4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-(4-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a nitro group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 4-(4-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, via an iodine-mediated electrophilic cyclization.
Chemical Reactions Analysis
4-(4-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
4-(4-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the design of TRK inhibitors, which are important in the treatment of cancers such as colorectal cancer and non-small cell lung cancer.
Biological Studies: The compound’s derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, showing potential as anticancer agents.
Chemical Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinase (TRK) family, inhibiting their activity and thereby preventing the proliferation and survival of cancer cells. The compound’s nitro group plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
4-(4-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE can be compared with other pyrazolo[3,4-b]pyridine derivatives:
1H-Pyrrolo[2,3-b]pyridine: This compound has a similar core structure but lacks the hydroxyl, isopropyl, and nitro groups, which significantly alters its chemical properties and biological activity.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have different substitution patterns and exhibit distinct biological activities, such as antiproliferative effects against different cancer cell lines.
Oxadiazole Derivatives: These compounds, while structurally different, share some functional similarities and are also explored for their anticancer and antimicrobial activities.
Properties
Molecular Formula |
C15H16N4O5 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C15H16N4O5/c1-7(2)18-13-11(14(21)17-18)10(8-3-5-9(20)6-4-8)12(19(23)24)15(22)16-13/h3-7,10,12,20H,1-2H3,(H,16,22)(H,17,21) |
InChI Key |
FTDMIGKGYOOPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)O)C(=O)N1 |
Origin of Product |
United States |
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